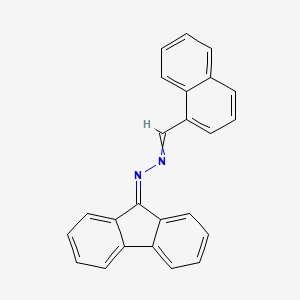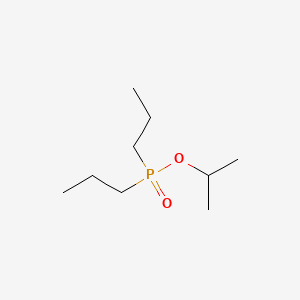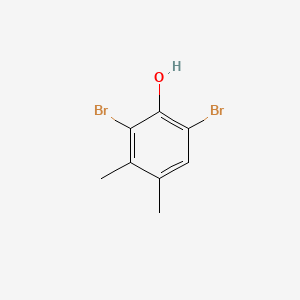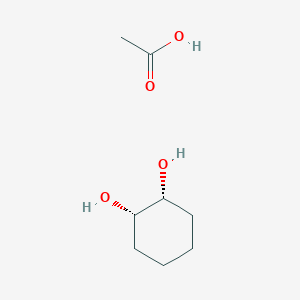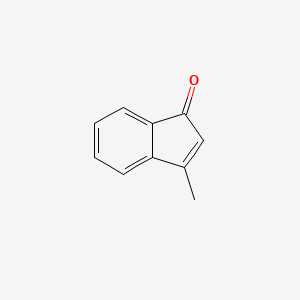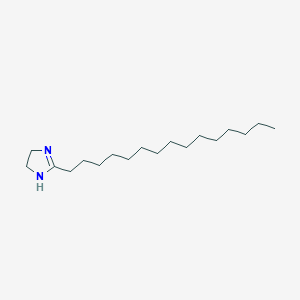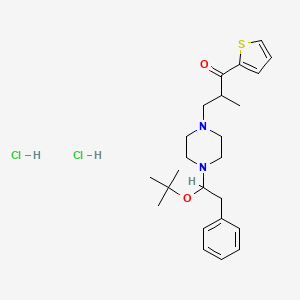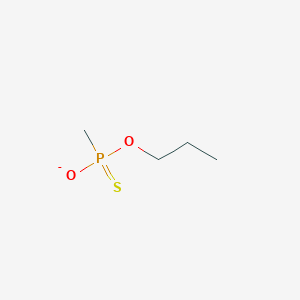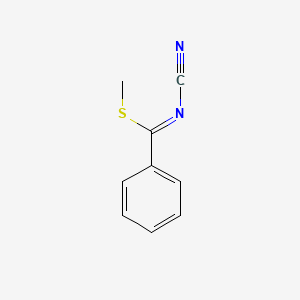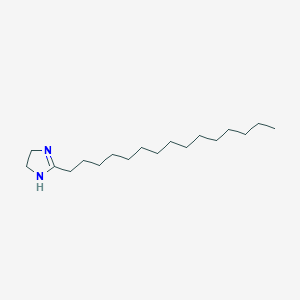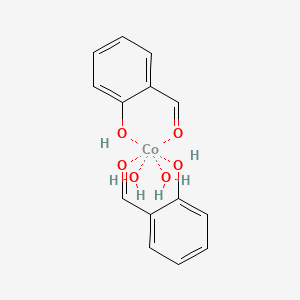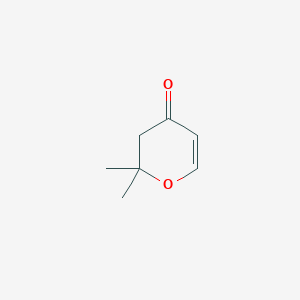
2,2-Dimethyl-2,3-dihydropyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-2,3-dihydropyran-4-one is a heterocyclic organic compound with a six-membered ring structure containing both oxygen and carbon atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-2,3-dihydropyran-4-one can be synthesized through several methods. One common approach involves the cycloaddition reaction of epoxides with 3-alkoxycyclobutanones, mediated by boron trifluoride etherate . This reaction is diastereoselective and typically yields trans diastereomers in excess .
Industrial Production Methods
Industrial production of this compound often involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300–400 °C) . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-2,3-dihydropyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various lactones, tetrahydropyran derivatives, and substituted pyran compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-2,3-dihydropyran-4-one has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flavors and fragrances due to its unique aroma.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-2,3-dihydropyran-4-one exerts its effects involves its ability to participate in various chemical reactions due to its reactive oxygen-containing ring structure. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in antioxidant applications, the compound’s enol structure plays a key role in scavenging free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-4-pyranone: Similar in structure but lacks the dimethyl groups.
3,4-Dihydro-2H-pyran: Another related compound with a similar ring structure but different substituents.
Uniqueness
2,2-Dimethyl-2,3-dihydropyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
18927-48-5 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
2,2-dimethyl-3H-pyran-4-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)5-6(8)3-4-9-7/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
RNRSQPBLXUJIAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C=CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


